molecular formula C21H32N4O2 B3602820 1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B3602820
M. Wt: 372.5 g/mol
InChI Key: KOBWRMNDBQGJRY-UHFFFAOYSA-N
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Description

This compound features a bipiperidine backbone with a 3,5-dimethylphenyl-substituted carboxamide group at the 1'-position and a 2-oxoethyl linker.

Properties

IUPAC Name

1-[2-(3,5-dimethylanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-16-12-17(2)14-18(13-16)23-19(26)15-24-10-6-21(7-11-24,20(22)27)25-8-4-3-5-9-25/h12-14H,3-11,15H2,1-2H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBWRMNDBQGJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps:

  • Formation of the Bipiperidine Core:

    • Starting from commercially available piperidine derivatives, the bipiperidine core can be synthesized through a series of condensation and cyclization reactions.
    • Reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Chemical Reactions Analysis

Types of Reactions: 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: The bipiperidine core can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidized derivatives with altered functional groups.
  • Reduced amine derivatives.
  • Substituted bipiperidine compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.

    Pathways Involved: It could modulate neurotransmitter release or receptor activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 1,4'-Bipiperidine 2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl at 1'; carboxamide at 4' ~413.5 (estimated) Hypothesized high lipophilicity due to aromatic and aliphatic groups -
[1,4'-Bipiperidine]-4'-carboxamide, 1'-[4-(4-Fluorophenyl)-4-oxobutyl] 1,4'-Bipiperidine 4-(4-Fluorophenyl)-4-oxobutyl at 1'; carboxamide at 4' 448.4 (as dihydrochloride) Enhanced solubility via fluorophenyl and ionic hydrochloride salt
[1,4'-Bipiperidine]-1'-carboxamide, 4-(3,4-Dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]- 1,4'-Bipiperidine 3,4-Dichlorophenoxy and sulfonyl groups 526.48 Likely improved metabolic stability due to sulfonyl and halogenated groups

Key Observations :

  • The 3,5-dimethylphenyl group may enhance target selectivity over bulkier substituents (e.g., dichlorophenoxy), as smaller aromatic groups often improve binding pocket compatibility .

Pharmacological Analogs

Table 2: Pharmacological Activity Comparisons
Compound Name Biological Activity Mechanism/Application Efficacy (vs. Reference) Reference
N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide Anti-exudative Inhibits formalin-induced edema 2.9× more effective than nimesulide
CV146 (Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate) Hepatoprotective Reduces liver damage in tetrachloromethane-induced hepatitis Comparable to standard detox agents at 5 mg/kg
Efaproxiral (RSR13) Performance-enhancing Modulates hemoglobin-oxygen affinity Used in doping control; intravenous administration restricted

Key Observations :

  • The target compound shares the 3,5-dimethylphenylamino-oxoethyl motif with the anti-exudative dihydropyridine analog .
  • Compared to CV146 (3,4-dimethylphenyl substituent), the target compound’s 3,5-dimethyl configuration may reduce hepatoprotective efficacy, as positional isomerism impacts receptor binding .
  • Unlike Efaproxiral, which incorporates a phenoxy group for blood-brain barrier penetration, the bipiperidine structure of the target compound may limit central nervous system activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
Reactant of Route 2
1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

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